molecular formula C5H8O2S B1608287 Mercaptomethyl methacrylate CAS No. 94201-46-4

Mercaptomethyl methacrylate

Cat. No.: B1608287
CAS No.: 94201-46-4
M. Wt: 132.18 g/mol
InChI Key: AZADLAPXFZPRFJ-UHFFFAOYSA-N
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Description

Mercaptomethyl methacrylate (chemical formula: C₅H₈O₂S) is a methacrylate derivative featuring a thiol (-SH) functional group attached to the methacrylate backbone. This compound combines the polymerizable vinyl group of methacrylates with the nucleophilic reactivity of the mercapto group, enabling applications in pharmaceuticals, polymer chemistry, and organic synthesis. Its synthesis typically involves coupling reactions, such as the nucleophilic substitution of 2-(mercaptomethyl)benzimidazole with halogenated acetamides under basic conditions .

Properties

CAS No.

94201-46-4

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

sulfanylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C5H8O2S/c1-4(2)5(6)7-3-8/h8H,1,3H2,2H3

InChI Key

AZADLAPXFZPRFJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCS

Canonical SMILES

CC(=C)C(=O)OCS

Other CAS No.

94201-46-4

Origin of Product

United States

Chemical Reactions Analysis

Radical Polymerization

MMA undergoes free radical polymerization (FRP) to form poly(methyl methacrylate) (PMMA). This process involves three key stages:

  • Initiation : Radicals generated from initiators (e.g., peroxides) attack the MMA double bond, forming primary radicals.

  • Propagation : Radicals propagate via head-to-tail (H–T) additions, favoring tertiary radical stability (Figure 1) .

  • Termination : Radical recombination or disproportionation halts chain growth .

Key Factors Influencing Polymerization

FactorEffect
TemperatureAccelerates reaction rate but may reduce initiator efficiency
Initiator typeOrganic peroxides (e.g., benzoyl peroxide) enhance initiation
Chain transfer agents (CTAs)Mercapto-methyl esters (e.g., 2-mercaptoethyl methacrylate) reduce molecular weight by terminating chains

Chain Transfer Reactions

Mercaptomethyl methacrylate (MMA-SH) acts as a CTA in emulsion polymerization. Its thiol (-SH) group donates hydrogen atoms to growing polymer chains, transferring radical activity and controlling molecular weight .

Example : In styrene-methyl methacrylate copolymerization, MMA-SH reduces molecular weight (Mn) by 30–50% compared to CTAs like n-dodecyl mercaptan .

Thiol-Ene Click Chemistry

The thiol group in MMA-SH participates in thiol-ene reactions, enabling crosslinking in photopolymerization. For example:

  • UV-induced thiol-ene coupling : MMA-SH reacts with acrylates under UV light, forming covalent bonds for network polymers .

Thermal Degradation

PMMA and MMA-based copolymers decompose at elevated temperatures:

  • Initial degradation (240–290°C): Releases MMA monomers, acrolein, and CO₂ .

  • Advanced degradation (>300°C): Thiol-containing polymers (e.g., MMA-SH copolymers) undergo transesterification, emitting carbonyl sulfide (COS) and forming lactone residues .

Degradation Products of MMA-SH Copolymers

ProductDetection MethodSource
COSFTIR/NMRThiol-ester transesterification
AcroleinGC-MSMethacrylate backbone cleavage

Oxidation and Stability

  • Thiol oxidation : MMA-SH oxidizes to disulfides (R–S–S–R) under aerobic conditions, reducing reactivity .

  • Thermal stability : Bidentate thiol adsorbates (e.g., BMTBM) enhance SAM stability on gold surfaces, enabling high-temperature ATRP (up to 120°C) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of mercaptomethyl methacrylate are best understood through comparison with analogous methacrylate derivatives. Below is a detailed analysis:

Functional Group and Reactivity

Compound Key Functional Groups Reactivity Profile
This compound Methacrylate, Thiol (-SH) Thiol participates in nucleophilic substitutions, disulfide formation, and Michael additions. Polymerizes via radical mechanisms.
Methyl methacrylate Methacrylate Polymerizes readily via radical initiation; lacks thiol-mediated reactivity.
Glycidyl methacrylate Methacrylate, Epoxide Epoxide ring undergoes ring-opening reactions (e.g., with amines, acids).
2-(Dimethylamino)ethyl methacrylate Methacrylate, Tertiary amine Amine group enables pH-responsive behavior and ionic interactions.

Key Insight : The thiol group in this compound distinguishes it from other methacrylates, enabling unique conjugation and crosslinking pathways (e.g., disulfide bonds in drug design) .

Stability and Hydrolysis

  • This compound : Thiol group prone to oxidation (forms disulfides) but stabilizes drug-target interactions .
  • Allyl mercaptomethyl penicillin : Hydrolyzes faster than phenyl analogs (Table 3 in ) due to steric and electronic effects.
  • Methyl methacrylate : Resistant to hydrolysis; degradation requires strong acids/bases .

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